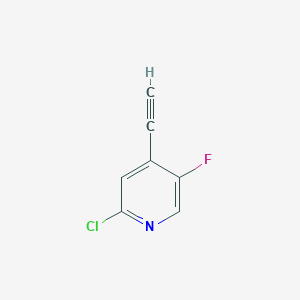

2-Chloro-4-ethynyl-5-fluoropyridine

Description

BenchChem offers high-quality 2-Chloro-4-ethynyl-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethynyl-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-ethynyl-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c1-2-5-3-7(8)10-4-6(5)9/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHQPVFHTBRVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856529 | |

| Record name | 2-Chloro-4-ethynyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211539-66-0 | |

| Record name | 2-Chloro-4-ethynyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Fluorinated pyridines, which include 2-chloro-4-ethynyl-5-fluoropyridine, are known to have interesting and unusual physical, chemical, and biological properties. They are often used in the synthesis of various pharmaceuticals and agrochemicals.

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications.

Pharmacokinetics

It is known that the compound has a predicted boiling point of 2050±400 °C and a predicted density of 1262±006 g/cm3.

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties.

Action Environment

It is known that the compound has a predicted boiling point of 2050±400 °C and a predicted density of 1262±006 g/cm3, which may be influenced by environmental conditions.

Biological Activity

2-Chloro-4-ethynyl-5-fluoropyridine is a pyridine derivative characterized by the presence of a chlorine atom at the 2-position, an ethynyl group at the 4-position, and a fluorine atom at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound for drug development.

The molecular formula of 2-Chloro-4-ethynyl-5-fluoropyridine is CHClF, with a molecular weight of approximately 155.55 g/mol. The unique combination of substituents allows for diverse chemical transformations and influences its biological activity.

The biological activity of 2-Chloro-4-ethynyl-5-fluoropyridine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their functions. Additionally, the presence of the fluorine atom enhances lipophilicity and metabolic stability, facilitating effective interactions with biological membranes.

Biological Activity Overview

Research indicates that 2-Chloro-4-ethynyl-5-fluoropyridine exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, demonstrating IC values in the low micromolar range. For instance, it has been evaluated against L1210 mouse leukemia cells, where it exhibited significant growth inhibition .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although detailed studies are needed to confirm these effects and elucidate mechanisms.

Case Studies

- Anticancer Activity : In a study evaluating novel haloethyl phosphoramidate analogues, compounds similar to 2-Chloro-4-ethynyl-5-fluoropyridine were synthesized and tested against L1210 cells. The results indicated potent inhibition of cell proliferation linked to the intracellular release of active metabolites .

- Mechanistic Insights : A study focusing on structural modifications of pyridine derivatives highlighted how substitutions at various positions influence bioactivity. For example, compounds with ethynyl groups showed enhanced stability and reduced susceptibility to enzymatic degradation .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 2-Chloro-4-ethynyl-5-fluoropyridine and structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-fluoropyridine | Lacks ethynyl group; serves as a precursor | Moderate activity |

| 3-Ethynylpyridine | Lacks fluorine; different reactivity patterns | Limited activity |

| 5-Fluoro-2-ethynylpyridine | Contains ethynyl but lacks chlorine | Variable activity |

| 2-Chloro-4-ethynyl-5-fluoropyridine | Unique combination of chlorine, fluorine, and ethynyl | Significant anticancer potential |

Research Findings

Recent studies have focused on optimizing the structure of compounds like 2-Chloro-4-ethynyl-5-fluoropyridine to enhance their biological activity. Modifications in substituent positions have been shown to significantly affect binding affinity and selectivity towards target proteins .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₃ClFN

- Molecular Weight : 155.55 g/mol

- Purity : Typically ≥95%

The compound features a chlorine atom at the 2-position, an ethynyl group at the 4-position, and a fluorine atom at the 5-position. This arrangement contributes to its reactivity and biological activity.

Organic Synthesis

2-Chloro-4-ethynyl-5-fluoropyridine serves as a versatile building block in organic synthesis. Its ethynyl group allows for various coupling reactions, making it useful for creating more complex organic molecules. The presence of electronegative substituents like chlorine and fluorine enhances its reactivity, facilitating transformations that are crucial in synthetic chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential as a lead compound in drug discovery:

- Anticancer Activity : Studies indicate that 2-chloro-4-ethynyl-5-fluoropyridine exhibits significant growth inhibition against various cancer cell lines, including L1210 mouse leukemia cells. Its mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, inhibiting their functions and leading to cell death.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, although further studies are required to elucidate the underlying mechanisms.

Pharmacological Research

Research has highlighted the potential of fluorinated compounds like 2-chloro-4-ethynyl-5-fluoropyridine in modulating biological pathways. Its unique combination of substituents enhances lipophilicity and metabolic stability, which are advantageous for developing drugs targeting specific receptors or enzymes .

Anticancer Activity

In a comparative study evaluating novel haloethyl phosphoramidate analogues, compounds similar to 2-chloro-4-ethynyl-5-fluoropyridine were synthesized and tested against L1210 cells. The results demonstrated potent inhibition of cell proliferation linked to the intracellular release of active metabolites.

Mechanistic Insights

A study focusing on structural modifications of pyridine derivatives revealed that substitutions at various positions significantly influence bioactivity. Compounds with ethynyl groups showed enhanced stability and reduced susceptibility to enzymatic degradation, indicating a promising avenue for drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.